![molecular formula C17H17Cl2N3O2 B2585875 (2,5-Dichlorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797856-33-7](/img/structure/B2585875.png)
(2,5-Dichlorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized through a multistep process.
Scientific Research Applications
Antimicrobial Activity
A related compound, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, has been synthesized and studied for its in vitro antibacterial and antifungal activities. Some derivatives exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential application in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Molecular Interaction Studies
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, structurally similar to the query compound, was studied for its interaction with the CB1 cannabinoid receptor. This study involved conformational analysis, pharmacophore models, and comparative molecular field analysis (CoMFA), indicating the potential of such compounds in receptor-binding studies (Shim et al., 2002).
Structural and Theoretical Studies
Research on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, closely related to the queried compound, focused on its crystal structure and theoretical calculations. The study provided insights into molecular structure, energy framework analysis, and thermal properties, useful for understanding the physical and chemical properties of such compounds (Karthik et al., 2021).
Anticancer and Antimicrobial Agent Synthesis
Research on new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating structures similar to the query compound, explored their potential as anticancer and antimicrobial agents. Molecular docking studies were conducted to assess their efficacy, highlighting their application in drug development (Katariya et al., 2021).
Synthesis Methodologies
General methods for synthesizing compounds like 3-piperidine(methan)amines, related to the query compound, have been described. These compounds have attracted interest for their potential as Substance P antagonists, demonstrating the importance of synthesis methodologies in drug development (Knoops et al., 1997).
Mechanism of Action
Target of action
The compound (2,5-Dichlorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone contains a piperidine ring and an indole nucleus . Piperidine derivatives are known to have a wide variety of biological activities and are used in different therapeutic applications . Indole derivatives also possess various biological activities . .
Mode of action
The mode of action would depend on the specific targets of the compound. As mentioned, piperidine and indole derivatives have a broad spectrum of biological activities , but without knowing the specific targets of this compound, it’s difficult to describe its mode of action.
Biochemical pathways
Again, without knowing the specific targets, it’s hard to say which biochemical pathways this compound might affect. Piperidine and indole derivatives can affect a variety of pathways due to their broad biological activities .
properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-11-2-5-16(21-20-11)24-13-6-8-22(9-7-13)17(23)14-10-12(18)3-4-15(14)19/h2-5,10,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFOELYJUGMGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone |
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